molecular formula C14H11NO4 B3745346 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid

Cat. No.: B3745346
M. Wt: 257.24 g/mol
InChI Key: DIJGKLWEDPALSB-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-6-methylpyridine with benzoyl chloride under basic conditions, followed by carboxylation using carbon dioxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-keto-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-methyl-5-(phenylmethanol)pyridine-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Hydroxy-6-methylpyridine-3-carboxylic acid
  • 5-(Phenylcarbonyl)pyridine-3-carboxylic acid
  • 2-Hydroxy-5-(phenylcarbonyl)pyridine

Comparison: 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and phenylcarbonyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-benzoyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8-10(7-11(14(18)19)13(17)15-8)12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJGKLWEDPALSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid
Reactant of Route 2
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid
Reactant of Route 3
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid
Reactant of Route 4
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid
Reactant of Route 5
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid
Reactant of Route 6
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid

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